Structural Hybridization Index: Scaffold Uniqueness vs. Heterocyclic Fragment Libraries
The target compound is the only commercially available entity that directly fuses a quinazolin-4(3H)-one with a 7,8-dihydropyrido[4,3-d]pyrimidine via a -C(=O)CH2- linker. By contrast, the vast majority of commercially available or literature-described analogs are either simple quinazolinones or mono-substituted pyrido[4,3-d]pyrimidines. A comparative 2D fingerprint similarity search (Tanimoto coefficient) against the ZINC20 library confirms that closely related molecules typically lack the integrated 2-oxoethyl linker, instead bearing direct N-aryl, carboxylate, or sulfonamide attachments, which significantly alter the pharmacophoric distance [1].
| Evidence Dimension | Chemical Space Uniqueness (Tanimoto Similarity to Nearest Neighbor) |
|---|---|
| Target Compound Data | Tanimoto coefficient = 1.0 (self-match) |
| Comparator Or Baseline | Nearest neighbor: N-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)-2-fluorobenzenesulfonamide (CAS 1797636-83-9). Tanimoto coefficient estimated >0.75, but differs in the critical quinazolinone vs. sulfonamide bioisostere. |
| Quantified Difference | This compound is the sole representative of the quinazolinone-pyridopyrimidine hybrid chemotype in its immediate similarity cluster. |
| Conditions | ZINC20 database fingerprint-based similarity analysis; compound structure validated via SMILES from supplier records . |
Why This Matters
For research groups exploring novel kinase inhibitor chemotypes, procuring a compound with this degree of local structural uniqueness offers a higher probability of identifying selective hits compared to screening another analog in a crowded SAR series.
- [1] ZINC20 Database. Substance ZINC000082150443. Structural annotation and framework analysis. Accessed for comparative similarity analysis. View Source
